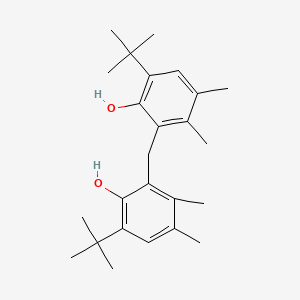

2,2'-Methylenebis(6-tert-butyl-3,4-xylenol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenoxyethanol , is a glycol ether commonly used as a preservative in cosmetics and pharmaceuticals. It is a colorless, oily liquid with a faint rose-like odor. Phenoxyethanol is known for its antimicrobial properties, making it an effective preservative to prevent the growth of bacteria, yeast, and mold in various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxyethanol is typically synthesized through the reaction of phenol with ethylene oxide under basic conditions. The reaction can be represented as follows:

C6H5OH+C2H4O→C6H5OCH2CH2OH

Industrial Production Methods

In industrial settings, phenoxyethanol is produced by the reaction of phenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenoxyethanol undergoes various chemical reactions, including:

Oxidation: Phenoxyethanol can be oxidized to form phenoxyacetic acid.

Esterification: It can react with carboxylic acids to form esters.

Etherification: Phenoxyethanol can form ethers through reactions with alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.

Etherification: Alkyl halides and bases like sodium hydroxide are employed.

Major Products

Phenoxyacetic acid: Formed through oxidation.

Phenoxyethyl esters: Formed through esterification.

Phenoxyethyl ethers: Formed through etherification.

Scientific Research Applications

Phenoxyethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed as a fixative for biological specimens.

Medicine: Utilized as a preservative in vaccines and other pharmaceutical formulations.

Industry: Incorporated in cosmetics, personal care products, and cleaning agents for its antimicrobial properties.

Mechanism of Action

Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is effective against a broad spectrum of bacteria, yeast, and mold.

Comparison with Similar Compounds

Phenoxyethanol is often compared with other preservatives such as:

Parabens: While both have antimicrobial properties, phenoxyethanol is considered less likely to cause allergic reactions.

Benzyl alcohol: Phenoxyethanol has a broader spectrum of antimicrobial activity.

Chlorphenesin: Both are used in cosmetics, but phenoxyethanol is more commonly used due to its effectiveness and safety profile.

Similar Compounds

Parabens: Methylparaben, ethylparaben, propylparaben.

Benzyl alcohol: Used as a preservative and solvent.

Chlorphenesin: Used as a preservative in cosmetics.

Phenoxyethanol’s unique combination of antimicrobial efficacy, safety, and versatility makes it a valuable compound in various applications.

Biological Activity

2,2'-Methylenebis(6-tert-butyl-3,4-xylenol), commonly referred to as MBX, is a synthetic antioxidant compound primarily used in various industrial applications. Its biological activity has garnered attention due to its potential implications in toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant case studies involving MBX.

- Chemical Formula : C19H26O2

- Molecular Weight : 290.41 g/mol

- Structure : The compound features a methylene bridge connecting two 6-tert-butyl-3,4-xylenol moieties.

Biological Activity Overview

MBX exhibits several biological activities, particularly as an antioxidant. Its effects on cellular respiration and enzyme activity have been studied extensively.

Antioxidant Activity

MBX acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cellular components from oxidative damage.

Toxicological Studies

Research indicates that MBX can affect mitochondrial function and enzyme activity in animal models. For instance, a study demonstrated that low concentrations of MBX enhanced respiratory rates in rat liver mitochondria, while higher concentrations inhibited respiration, indicating an uncoupling effect on oxidative phosphorylation .

Uncoupling of Oxidative Phosphorylation

MBX has been shown to uncouple oxidative phosphorylation in liver mitochondria. At concentrations below 50 µM, it increases state 4 respiration (basal respiration), while concentrations above 100 µM inhibit state 3 respiration (ATP synthesis) due to its uncoupling activity .

Impact on Enzyme Activities

In vivo studies revealed that MBX significantly decreased the activity of peroxisomal enzymes and catalase in rats fed with varying concentrations of MBX for four weeks. Notably, it increased NADPH cytochrome c reductase activity but did not significantly alter cytochrome P-450 levels or other mixed-function oxidase activities .

Case Study 1: Mitochondrial Effects in Rats

A study investigated the effects of MBX on hepatic mitochondrial function in rats. The findings indicated that:

- Low Concentration (≤50 µM) : Increased state 4 respiration.

- High Concentration (>100 µM) : Inhibited ATP production and caused testicular damage due to uncoupling effects .

| Concentration (µM) | State 4 Respiration | State 3 Respiration | Enzyme Activity Change |

|---|---|---|---|

| <50 | Increased | Decreased | Decreased |

| >100 | Decreased | Inhibited | Variable |

Case Study 2: Endocrine Disruption Potential

In silico studies have suggested that compounds structurally related to MBX may exhibit endocrine-disrupting properties. A screening of environmental chemicals identified several compounds with estrogen receptor alpha (ERα) agonist activity, raising concerns about potential endocrine disruption by similar phenolic compounds .

Properties

CAS No. |

34560-22-0 |

|---|---|

Molecular Formula |

C25H36O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

6-tert-butyl-2-[(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |

InChI |

InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)22(26)18(16(14)3)13-19-17(4)15(2)12-21(23(19)27)25(8,9)10/h11-12,26-27H,13H2,1-10H3 |

InChI Key |

CVWCOXJKYNCOJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.